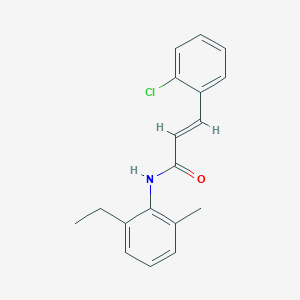

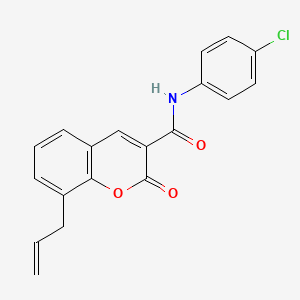

![molecular formula C17H15N5OS B5739466 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)

1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-Phenyl-1H-tetrazole-5-thiol” is an effective inhibitor of aluminum corrosion in 1M HCl solution . It has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

The molecular structure of “1-[(1-phenyl-1H-tetrazol-5-yl)thio]acetone” is represented by the formula C10H10N4OS .Chemical Reactions Analysis

1-Phenyl-1H-tetrazole-5-thiol has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .Physical And Chemical Properties Analysis

The compound “1-[(1-phenyl-1H-tetrazol-5-yl)thio]acetone” has a molecular weight of 234.28 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

The tetrazole moiety present in “MLS000066853” is a bioisostere for the carboxylate group, which makes it a valuable scaffold in medicinal chemistry . It can mimic the carboxylate group’s function in biological systems, leading to the design of new drugs with improved pharmacokinetic properties. This compound could be involved in the synthesis of novel therapeutic agents targeting a variety of diseases due to its potential role in enhancing molecular interactions with biological targets.

Corrosion Inhibition

“MLS000066853” has shown potential as an effective inhibitor of aluminum corrosion in acidic solutions . This application is crucial in industrial settings where metal parts are prone to corrosion, leading to significant economic losses. The compound’s ability to form a protective layer on the metal surface can be harnessed to extend the lifespan of metal components in various industries.

Synthesis of Heterocyclic Compounds

The compound’s structure includes a tetrazole ring, which is a common motif in heterocyclic chemistry. It can be used to synthesize a wide range of heterocyclic compounds that have applications in pharmaceuticals, agrochemicals, and dyes . These synthesized compounds can exhibit diverse biological activities and serve as key intermediates in organic synthesis.

Material Science

Due to the presence of the indoline moiety, “MLS000066853” can be utilized in material science for the development of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs) . Indoline derivatives are known for their electronic properties, which can be exploited in creating advanced materials for electronic devices.

Biological Activity Modulation

Indole derivatives, such as “MLS000066853”, possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . Research into this compound could lead to the discovery of new biological activity modulators that can be used to treat a range of conditions or to study biological pathways.

Isotope Production and Nuclear Medicine

The compound’s potential for forming stable metallic compounds and molecular complexes can be explored in the production of isotopes for nuclear medicine . These isotopes can be used in diagnostic imaging or as therapeutic agents, providing a non-invasive approach to disease management.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c23-16(21-11-10-13-6-4-5-9-15(13)21)12-24-17-18-19-20-22(17)14-7-2-1-3-8-14/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKBZNXBVRHHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5739393.png)

![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)

![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)

![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)

![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)

![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)

![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)